Benzenesulfonamide, N-(di-2-furanylmethyl)-4-methyl-
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Overview
Description
N-(Di(furan-2-yl)methyl)-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with two furan rings. The presence of furan rings imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Di(furan-2-yl)methyl)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with a suitable furan derivative under controlled conditions. One common method involves the use of a base such as triethylamine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(Di(furan-2-yl)methyl)-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones under specific conditions.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(Di(furan-2-yl)methyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(Di(furan-2-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The furan rings may also contribute to the compound’s binding affinity and specificity towards certain biological targets. Detailed studies on the molecular pathways involved are ongoing .
Comparison with Similar Compounds
Similar Compounds
- N-(Furan-2-ylmethyl)-4-methylbenzenesulfonamide
- N-(Thiophen-2-ylmethyl)-4-methylbenzenesulfonamide
- N-(Pyridin-2-ylmethyl)-4-methylbenzenesulfonamide
Uniqueness
N-(Di(furan-2-yl)methyl)-4-methylbenzenesulfonamide is unique due to the presence of two furan rings, which impart distinct chemical properties compared to similar compounds with only one furan ring or other heterocyclic rings.
Properties
CAS No. |
488720-06-5 |
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Molecular Formula |
C16H15NO4S |
Molecular Weight |
317.4 g/mol |
IUPAC Name |
N-[bis(furan-2-yl)methyl]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C16H15NO4S/c1-12-6-8-13(9-7-12)22(18,19)17-16(14-4-2-10-20-14)15-5-3-11-21-15/h2-11,16-17H,1H3 |
InChI Key |
WESUFZSWMRNERH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CO2)C3=CC=CO3 |
Origin of Product |
United States |
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